Vanadyl Acetate: A Comprehensive Technical Guide
Vanadyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl acetate (B1210297), an inorganic compound with the chemical formula VO(CH₃COO)₂, presents a unique polymeric structure and notable chemical properties that have garnered interest in various scientific fields. This document provides an in-depth technical overview of vanadyl acetate, encompassing its chemical formula, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this vanadyl complex.
Chemical Formula and Structure
Vanadyl acetate is an inorganic compound with the empirical formula C₄H₆O₅V.[1][2] The chemical formula is more descriptively represented as VO(CH₃COO)₂.[3]
The structure of vanadyl acetate is characterized by a one-dimensional polymeric chain. In this structure, vanadium atoms are in an octahedral coordination environment.[3] The VO₆ octahedra are linked through bridging acetate groups and vanadyl (V=O) moieties. This arrangement results in a chain of corner-sharing octahedra.[4]
Table 1: Structural and Crystallographic Data for Vanadyl Acetate
| Parameter | Value | Reference |
| Chemical Formula | VO(CH₃COO)₂ | [3] |
| Molar Mass | 185.03 g/mol | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Cmc2₁ | [3] |
| Lattice Constants | a = 14.07 Å, b = 6.88 Å, c = 6.93 Å | [3] |
| Lattice Volume (V) | 859.8 ų | [3] |
| Coordination Geometry | Octahedral (Vanadium) | [3] |
Table 2: Key Bond Lengths in Vanadyl Acetate
| Bond | Bond Length (Å) | Reference |
| V=O (vanadyl) | 1.684(7) | [4] |
| V-O (trans to V=O) | 2.131(7) | [4] |
| V-O (acetate) | 1.931(4) | [4] |
| V-O (acetate) | 2.002(3) | [4] |
Physicochemical Properties
Vanadyl acetate is a tan-colored solid that is insoluble in water, benzene, chloroform, and cyclohexane. It exhibits slight solubility in ethanol.[3] The compound decomposes upon heating to 214 °C.[3]
Table 3: Physicochemical Properties of Vanadyl Acetate
| Property | Value | Reference |
| Appearance | Tan solid | [3] |
| Density | 1.83 g/cm³ | [3] |
| Melting Point | 214 °C (decomposes) | [3] |
| Solubility in water | Insoluble | [3] |
| Solubility in organic solvents | Insoluble in benzene, chloroform, cyclohexane; slightly soluble in ethanol | [3] |
Experimental Protocols
Synthesis of Vanadyl Acetate
A common method for the synthesis of vanadyl acetate involves the reaction of vanadium pentoxide with acetic anhydride (B1165640).[3]
Protocol:
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Reactants: Vanadium pentoxide (V₂O₅) and acetic anhydride ((CH₃CO)₂O).
-
Procedure: A mixture of vanadium pentoxide and acetic anhydride is refluxed at 140 °C.
-
Reaction: V₂O₅ + 3(CH₃CO)₂O → 2VO(CH₃COO)₂ + 2CO₂ + C₂H₆.[3]
-
Work-up: The resulting tan-colored solid product, vanadyl acetate, is isolated from the reaction mixture. Due to its insolubility, it can be separated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials and byproducts.
Characterization of Vanadyl Acetate
Characterization of the synthesized vanadyl acetate can be performed using various analytical techniques to confirm its structure and purity.
3.2.1. X-ray Diffraction (XRD)
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Objective: To confirm the crystal structure and determine lattice parameters.
-
Protocol: Powder X-ray diffraction (PXRD) data should be collected on the solid sample. The resulting diffraction pattern can be compared with known data for vanadyl acetate to confirm the phase purity and crystal structure.
3.2.2. Spectroscopic Analysis
While specific, detailed spectroscopic data for vanadyl acetate is limited in the available literature, the following outlines the expected methodologies. Much of the detailed spectroscopic work has been performed on the related compound, vanadyl acetylacetonate (B107027) (VO(acac)₂), and can be used as a comparative reference, though direct analogies should be made with caution.
-
Infrared (IR) and Raman Spectroscopy:
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Objective: To identify characteristic vibrational modes of the vanadyl group and the acetate ligands.
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Expected Observations: A strong absorption band corresponding to the V=O stretching vibration is expected in the IR spectrum, typically around 990-1000 cm⁻¹. Vibrations associated with the acetate ligands (C=O and C-O stretching, and various bending modes) would also be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Note: Vanadyl acetate contains a paramagnetic V(IV) center, which can lead to significant broadening of NMR signals, making interpretation challenging.
-
¹H and ¹³C NMR: The signals for the acetate protons and carbons would be expected. However, their detection and resolution may be hampered by the paramagnetic nature of the complex.
-
⁵¹V NMR: This technique is highly sensitive to the coordination environment of the vanadium nucleus. For paramagnetic V(IV) compounds, the signals are often too broad to be observed with standard high-resolution NMR spectrometers.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy:
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Objective: To investigate the electronic transitions within the complex.
-
Expected Observations: d-d transitions for the V(IV) center are expected in the visible region of the spectrum.
-
Reaction Pathways and Mechanisms
Detailed signaling pathways involving vanadyl acetate are not extensively documented. However, its catalytic activity in certain organic reactions suggests the involvement of specific reaction mechanisms. One area where vanadyl complexes, particularly vanadyl acetylacetonate, have been studied is in oxidation reactions, such as the epoxidation of allylic alcohols.[6][7][8] A generalized catalytic cycle for such a reaction is proposed below.
Figure 1: A generalized catalytic cycle for the epoxidation of an allylic alcohol catalyzed by a vanadyl species.
This diagram illustrates a plausible mechanism where the V(IV) center in vanadyl acetate is first oxidized to an active V(V) species. This species then coordinates with the allylic alcohol and a peroxide, facilitating the transfer of an oxygen atom to the double bond of the alcohol, thereby forming the epoxide and regenerating the V(IV) catalyst.
Conclusion
Vanadyl acetate is a coordination polymer with a distinct one-dimensional chain structure. While its synthesis from vanadium pentoxide and acetic anhydride is established, detailed characterization data, particularly comprehensive spectroscopic analyses specific to vanadyl acetate, remain relatively sparse in the scientific literature. The paramagnetic nature of the V(IV) center presents challenges for certain analytical techniques like NMR spectroscopy. Further research is warranted to fully elucidate the spectroscopic properties and explore the reaction mechanisms of vanadyl acetate, which will be crucial for unlocking its full potential in catalysis, materials science, and drug development. This guide provides a foundational understanding of vanadyl acetate based on the current available data and highlights areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanadyl Acetate,CAS : 3473-84-5 [eforu-materials.com]
- 3. Vanadyl acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 6. CRYSTAL STRUCTURE OF VANADYL BISACETYLACETONATE. GEOMETRY OF VANADIUM IN FIVEFOLD COORDINATION (Journal Article) | OSTI.GOV [osti.gov]
- 7. Vanadyl(IV) acetylacetonate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vanadyl acetylacetonate | 3153-26-2 [chemicalbook.com]
